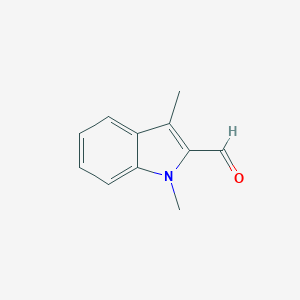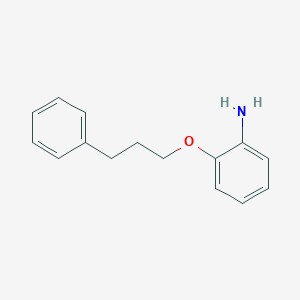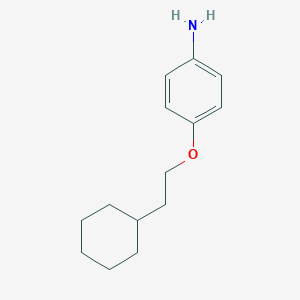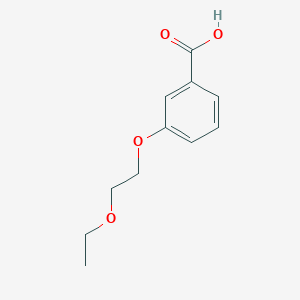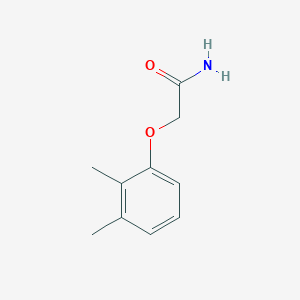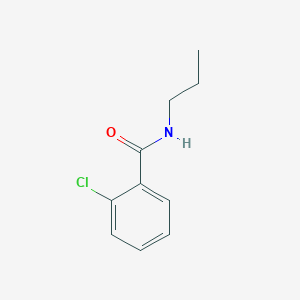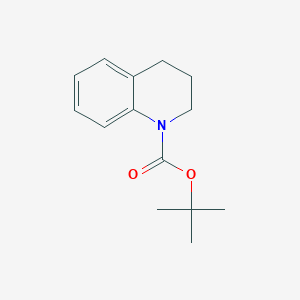
tert-Butyl-3,4-Dihydrochinolin-1(2H)-carboxylat
Übersicht
Beschreibung
“tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate” is a chemical compound with the molecular formula C14H19NO2 . It has a molecular weight of 233.31 . The compound is solid or semi-solid or lump or liquid in physical form .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate” is 1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate” is a solid or semi-solid or lump or liquid . It has a molecular weight of 233.31 . The compound should be stored in a sealed container in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Hemmung der Monoaminoxidase
tert-Butyl-3,4-Dihydrochinolin-1(2H)-carboxylat: wurde auf sein Potenzial als Hemmstoff der Monoaminoxidase (MAO) untersucht . MAO-Hemmstoffe sind entscheidend für die Behandlung verschiedener neurologischer Erkrankungen, darunter Depression und Parkinson-Krankheit. Die Fähigkeit der Verbindung, MAO zu hemmen, kann zu erhöhten Spiegeln von Monoaminen wie Dopamin, Noradrenalin und Serotonin führen, die eine Rolle bei der Stimmungsregulation und dem Neuroprotection spielen.
Synthese biologisch aktiver Verbindungen
Das Tetrahydrochinolingerüst ist ein häufiges Motiv in biologisch aktiven Naturprodukten und Pharmazeutika . 1-BOC-1,2,3,4-Tetrahydrochinolin dient als Schlüsselzwischenprodukt bei der Synthese von Verbindungen mit Antitumor- und antibakteriellen Eigenschaften. Seine Vielseitigkeit ermöglicht den Aufbau verschiedener Derivate mit Potenzial als neue Therapeutika.
Antioxidans und Korrosionsschutzmittel
Diese Verbindung wird als Antioxidans und Korrosionsschutzmittel eingesetzt . Seine antioxidativen Eigenschaften sind vorteilhaft, um oxidativen Schaden in verschiedenen Materialien zu verhindern, während seine Rolle als Korrosionsschutzmittel dazu beiträgt, Metalle vor Korrosion zu schützen und ihre Lebensdauer in industriellen Anwendungen zu verlängern.
Komponente der Farbstoffindustrie
1-BOC-1,2,3,4-Tetrahydrochinolin: ist eine aktive Komponente in verschiedenen Farbstoffen . Die chemische Struktur der Verbindung trägt zu den Stabilitäts- und Farbeigenschaften von Farbstoffen bei, die in Textilien, Tinten und Beschichtungen verwendet werden.
Entwicklung von Pestiziden
Die Tetrahydrochinolinderivate werden auch bei der Entwicklung von Pestiziden eingesetzt . Ihre strukturelle Komplexität ermöglicht die gezielte Bekämpfung bestimmter Schädlinge und bietet einen umweltfreundlicheren Ansatz zur Schädlingsbekämpfung.
Synthese von pharmazeutischen Wirkstoffen
Die Verbindung ist ein zentrales Strukturmotiv bei der Synthese von pharmazeutischen Wirkstoffen . Es ist an Kaskadenreaktionen beteiligt, die für die Herstellung komplexer Moleküle mit hoher biologischer Aktivität unerlässlich sind, was zur Entwicklung neuer Medikamente führt.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
The primary target of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate, also known as 1-BOC-1,2,3,4-Tetrahydroquinoline, is Monoamine Oxidase (MAO) . MAO is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, which are essential for transmitting signals in the brain.
Mode of Action
The compound interacts with its target, MAO, by inhibiting its activity . This inhibition can be either competitive and reversible or non-competitive and irreversible, depending on the specific derivative of the compound . The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which can have various effects on the body’s neurological functions .
Biochemical Pathways
The inhibition of MAO affects the metabolic pathways of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, stress response, and cognitive processes. By inhibiting MAO, the compound can potentially influence these functions by altering neurotransmitter levels .
Result of Action
The primary result of the compound’s action is the inhibition of MAO, leading to increased levels of monoamine neurotransmitters . This can potentially lead to various neurological effects, depending on the specific neurotransmitters involved and their roles in the brain. For example, increased levels of dopamine can lead to enhanced mood and motivation, while increased levels of serotonin can lead to reduced anxiety and improved sleep .
Eigenschaften
IUPAC Name |
tert-butyl 3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRWAIRQCMAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442802 | |
| Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123387-53-1 | |
| Record name | 1,1-Dimethylethyl 3,4-dihydro-1(2H)-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
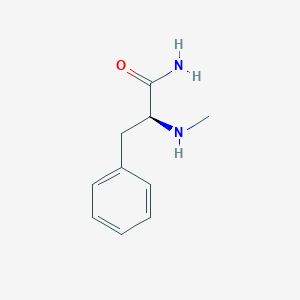
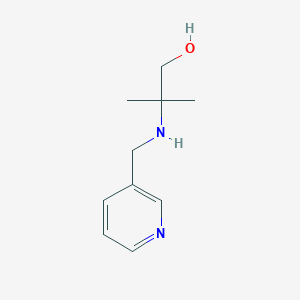
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
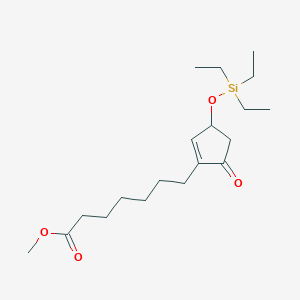
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)
